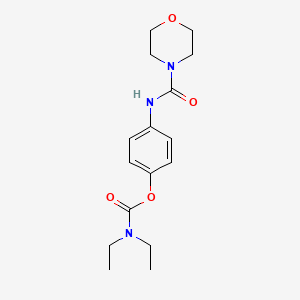
4-(Morpholine-4-carboxamido)phenyl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is widely used in the agricultural industry to control pests and insects that damage crops. This compound has a unique structure that makes it versatile for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholine-4-carboxamido)phenyl diethylcarbamate typically involves a two-step process. The first step is the formation of the morpholine-4-carboxamido intermediate, which is then reacted with phenyl diethylcarbamate under controlled conditions to yield the final product . The reaction conditions often involve mild temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process . The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholine-4-carboxamido)phenyl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-(Morpholine-4-carboxamido)phenyl diethylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use as an antibacterial and antifungal agent.
Industry: Used in the production of pesticides and insecticides for agricultural applications.
Mechanism of Action
The mechanism of action of 4-(Morpholine-4-carboxamido)phenyl diethylcarbamate involves the inhibition of specific enzymes in pests and insects. This compound targets the acetylcholinesterase enzyme, which is crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, the compound disrupts the transmission of nerve impulses, leading to paralysis and death of the pests.
Comparison with Similar Compounds
Similar Compounds
N-acyl-morpholine-4-carbothioamides: These compounds have similar structures and exhibit antimicrobial and antioxidant properties.
Morpholine derivatives: Compounds like Reboxetine and Moclobemide, which are used as antidepressants.
Uniqueness
4-(Morpholine-4-carboxamido)phenyl diethylcarbamate is unique due to its dual role as an insecticide and a potential antimicrobial agent. Its ability to inhibit acetylcholinesterase makes it highly effective in controlling pests, while its antimicrobial properties make it a promising candidate for further research in medicine.
Properties
IUPAC Name |
[4-(morpholine-4-carbonylamino)phenyl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-3-18(4-2)16(21)23-14-7-5-13(6-8-14)17-15(20)19-9-11-22-12-10-19/h5-8H,3-4,9-12H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMBHMAMJACAJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)NC(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641059 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2362020.png)

![2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2362025.png)
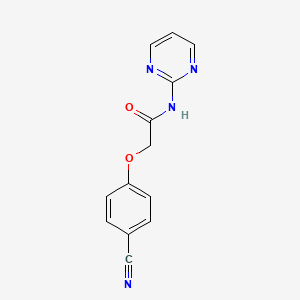
![5-((4-(dimethylamino)phenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2362027.png)
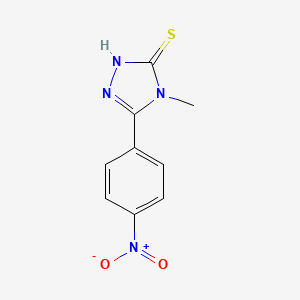
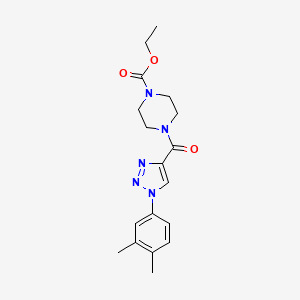

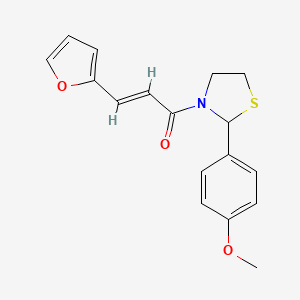
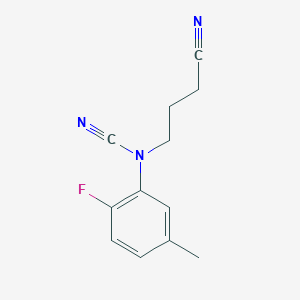
![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2362039.png)
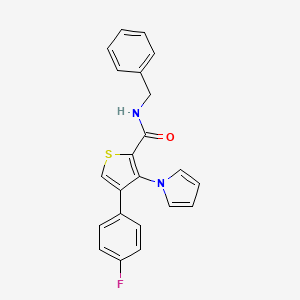
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2362041.png)
![1-[(3-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2362042.png)
